7-Bromo-5-fluorochroman-4-one
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Overview
Description
7-Bromo-5-fluorochroman-4-one is a heterocyclic organic compound with the molecular formula C9H6BrFO2 It is a derivative of chroman-4-one, featuring bromine and fluorine substituents at the 7th and 5th positions, respectively
Mechanism of Action
Target of Action
Chromanone analogs, which include 7-bromo-5-fluorochroman-4-one, have been shown to exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone analogs have been associated with diverse biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity being exhibited.
Biochemical Pathways
Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.56, suggesting it has good bioavailability .
Result of Action
Chromanone analogs have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry room temperature environment .
Biochemical Analysis
Biochemical Properties
Chromanone analogs, which are structurally similar to 7-Bromo-5-fluorochroman-4-one, have been shown to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Chromanone analogs have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluorochroman-4-one typically involves the bromination and fluorination of chroman-4-one derivatives. One common method includes:
Bromination: Starting with chroman-4-one, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chroman-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-fluorochroman-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Chroman-4-one: The parent compound without bromine and fluorine substituents.
7-Bromo-chroman-4-one: Lacks the fluorine substituent.
5-Fluoro-chroman-4-one: Lacks the bromine substituent.
Uniqueness: 7-Bromo-5-fluorochroman-4-one is unique due to the combined presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBCMAIWONHLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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